molecular formula C21H20N4O4S B2780292 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251679-56-7

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2780292
CAS RN: 1251679-56-7
M. Wt: 424.48
InChI Key: IWDMIHAVLPSDKV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-e][1,2,4]thiadiazin ring, which is a type of heterocyclic compound . It also has a phenyl group and a methoxyphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. Its reactivity would likely be influenced by the presence of the heterocyclic ring and the various functional groups .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution within the molecule .

Scientific Research Applications

Anticancer Applications

Synthesis and Anticancer Activity :The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide and its derivatives have been explored for their anticancer activities. One study synthesized a series of compounds based on this scaffold and tested them for anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. The compounds exhibited moderate to good inhibitory activity, with some being particularly potent in inhibiting cancer cell growth partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).

Novel Non-Condensed Pyrazoline-Bearing Hybrid Molecule :Another research presented a cost-effective approach to synthesize a novel non-condensed pyrazoline-bearing hybrid molecule with thiadiazole and dichloroacetic acid moieties. This compound was synthesized using 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent, showing promising anticancer activity in vitro (Yushyn et al., 2022).

Insecticidal Applications

Synthesis and Insecticidal Assessment :Compounds incorporating the thiadiazole moiety, similar to the specified compound, were synthesized and evaluated as insecticidal agents against cotton leafworm, Spodoptera littoralis. These new heterocycles showed potential as insecticidal agents (Fadda et al., 2017).

Miscellaneous Applications

Synthesis and Biological Evaluation :Thiazole and thiadiazole derivatives, similar in structure to the specified compound, were synthesized and evaluated as potential anticancer agents. The compounds were tested for cytotoxic activities against several cancer cell lines, showing significant anticancer activity and inducing apoptosis in cancer cells (Ekrek et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity if it is intended to be used as a drug .

properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-18-10-5-7-16(13-18)23-20(26)14-24-15-25(17-8-3-2-4-9-17)21-19(30(24,27)28)11-6-12-22-21/h2-13H,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDMIHAVLPSDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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